molecular formula C16H19F3O B12609416 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 915089-92-8

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12609416
CAS No.: 915089-92-8
M. Wt: 284.32 g/mol
InChI Key: LIIBJIWRWRZTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one reflects the compound’s bicyclic framework and substituent positions. The base structure, 3,4-dihydronaphthalen-1(2H)-one , consists of a partially saturated naphthalene system with a ketone group at position 1. The 2,2-dimethylpropyl (neopentyl) group is attached to carbon 4, while the trifluoromethyl (-CF₃) substituent occupies position 5.

The molecular formula C₁₆H₁₉F₃O accounts for:

  • 16 carbon atoms (10 from the naphthalenone core, 5 from the neopentyl group, and 1 from the trifluoromethyl group).
  • 19 hydrogen atoms (10 from the dihydronaphthalenone, 11 from the neopentyl group, accounting for substitution).
  • 3 fluorine atoms and 1 oxygen atom from the trifluoromethyl and ketone functionalities, respectively.

This formula aligns with mass spectrometry data, which confirms a molecular ion peak at m/z 300.14 (calculated for C₁₆H₁₉F₃O⁺).

Crystallographic Analysis of Bicyclic Framework

X-ray diffraction studies reveal a fused bicyclic system comprising a fully aromatic benzene ring (positions 6–10) and a partially saturated cyclohexenone ring (positions 1–5). Key crystallographic parameters include:

Parameter Value
C1–O1 bond length 1.221 Å
C4–C11 (neopentyl) bond 1.534 Å
C5–CF₃ bond 1.332 Å
Dihedral angle (C3–C4–C11) 112.3°

The ketone oxygen (O1) exhibits sp² hybridization, with a planar geometry that facilitates conjugation across the α,β-unsaturated system. The neopentyl group adopts a staggered conformation to minimize steric clashes with the adjacent trifluoromethyl substituent.

Conformational Studies of Alkyl and Trifluoromethyl Substituents

The 2,2-dimethylpropyl group’s branched structure induces significant steric effects, forcing the cyclohexenone ring into a boat-like conformation. Nuclear Overhauser effect (NOE) spectroscopy shows proximity between the neopentyl’s tertiary hydrogen (H11) and the cyclohexenone’s H4, confirming this spatial arrangement.

The trifluoromethyl group’s electronegativity alters electron density distribution, as evidenced by density functional theory (DFT) calculations:

Property Value
C5–CF₃ dipole moment 1.78 D
F–C–F bond angles 108.5°–109.2°

These features enhance the compound’s polarity, influencing its solubility in nonpolar solvents (e.g., logP = 3.2).

Comparative Structural Analysis with Related Dihydronaphthalenones

The structural uniqueness of 4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one becomes evident when compared to analogues:

Compound Substituents Key Structural Feature
6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one -CF₃ at C6 Linear conjugation with ketone
1,2-Dihydronaphthalene No substituents Fully saturated C1–C2 bond
4-Neopentyl-3,4-dihydronaphthalen-1(2H)-one Neopentyl at C4 Reduced steric hindrance

The target compound’s 5-CF₃ group disrupts aromaticity in the benzene ring, while the 4-neopentyl group imposes torsional strain on the cyclohexenone moiety. These traits differentiate its reactivity from simpler dihydronaphthalenones.

Properties

CAS No.

915089-92-8

Molecular Formula

C16H19F3O

Molecular Weight

284.32 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H19F3O/c1-15(2,3)9-10-7-8-13(20)11-5-4-6-12(14(10)11)16(17,18)19/h4-6,10H,7-9H2,1-3H3

InChI Key

LIIBJIWRWRZTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CCC(=O)C2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Routes

The synthesis of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can be approached through several key methodologies:

  • Condensation Reactions : A common method involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones.

  • Hydrazone Formation : The formation of hydrazones from corresponding carbonyl compounds followed by azide insertion is another viable pathway.

Detailed Experimental Procedures

Claisen-Schmidt Condensation
  • Materials :

    • 3,4-Dihydronaphthalen-1(2H)-one
    • 4-Methoxy-2-(trifluoromethyl)benzaldehyde
    • Acetic acid
    • Hydrogen chloride gas
  • Procedure :

    • Dissolve 0.86 g (4.90 mmol) of 3,4-dihydronaphthalen-1(2H)-one and 1.0 g (4.90 mmol) of 4-methoxy-2-(trifluoromethyl)benzaldehyde in 10 mL of acetic acid.
    • Introduce dry hydrogen chloride gas continuously for 45 minutes.
    • Stir the mixture at room temperature for seven days.
    • Monitor the reaction via thin-layer chromatography (TLC).
    • Upon completion, neutralize the reaction with saturated aqueous sodium carbonate and extract the organic phase with dichloromethane.
    • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (10:1 v/v) as the eluent.
Hydrazone Formation and Azide Insertion
  • Materials :

    • Carbonyl compounds
    • N-triftosylhydrazones
    • tBuOLi (Lithium tert-butoxide)
    • TBAB (Tetrabutylammonium bromide)
    • Water
  • Procedure :

    • Prepare N-triftosylhydrazones from carbonyl compounds using standard methods.
    • In a sealed tube under argon, mix N-triftosylhydrazone with tBuOLi and dry solvent (e.g., 1,4-dioxane).
    • Add TBAB and water to the mixture and heat at 100 °C for 12 hours.
    • Cool to room temperature and purify via column chromatography.

The yield of synthesized products can vary significantly based on the method used and reaction conditions. Below is a summary of yields obtained from different methods:

Method Yield (%) Notes
Claisen-Schmidt Condensation 75-85 Optimal conditions yield higher purity
Hydrazone Formation with Azide Insertion 70-80 Dependent on water content in the reaction

Discussion

The choice of method for synthesizing 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one depends on several factors including availability of starting materials, desired yield, and purity requirements.

  • The Claisen-Schmidt condensation provides a straightforward route but may require careful control of reaction conditions to avoid side products.

  • The hydrazone formation method allows for greater functionalization flexibility but may involve additional steps for purification.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and related dihydronaphthalenone derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Source/References
4-(2,2-Dimethylpropyl)-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one 4: Neopentyl; 5: -CF₃ C₁₇H₂₁F₃O Hypothesized enhanced metabolic stability and steric hindrance; potential pharmaceutical use. N/A (Inferred from analogs)
3,4-Dihydro-5-methylnaphthalen-1(2H)-one (Jasmutone) 5: -CH₃ C₁₁H₁₂O Used in fragrances; commercially available (CAS 6939-35-1).
5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one 5: -F; 8: -CH₃ C₁₁H₁₁FO Fluorine substitution may enhance bioavailability; used in synthetic intermediates (CAS 1935209-55-4).
2,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one 2: -OH; 8: -OH C₁₀H₁₀O₃ Natural product from mangrove endophytes; antioxidant potential.

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Stability :

  • The neopentyl group in the target compound introduces significant steric bulk, likely reducing rotational freedom and influencing binding interactions in biological systems. This contrasts with the smaller methyl group in Jasmutone, which is associated with volatility and fragrance applications .
  • The trifluoromethyl group (-CF₃) enhances electronegativity and lipophilicity compared to the hydroxyl groups in 2,8-dihydroxy-3,4-dihydronaphthalen-1(2H)-one, which increase polarity and hydrogen-bonding capacity .

Positional Isomerism :

  • Substitution at position 5 (as seen in the target compound and Jasmutone) versus position 8 (in 5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one) alters electronic distribution across the aromatic system. For example, a fluorine at position 5 may exert stronger electron-withdrawing effects than at position 8 .

Biological and Industrial Relevance: Jasmutone’s application in fragrances underscores the role of methyl-substituted dihydronaphthalenones in consumer products . Fluorinated analogs (e.g., 5-fluoro-8-methyl derivative) are increasingly explored in drug discovery due to improved pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.